molecular formula C16H14N2O2 B11850668 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol CAS No. 144298-65-7

5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol

Cat. No.: B11850668
CAS No.: 144298-65-7
M. Wt: 266.29 g/mol
InChI Key: QHZOQRTZLIDTTC-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol is a heterocyclic compound that belongs to the class of oxazoloindoles. This compound is characterized by its unique structure, which includes an indole ring fused with an oxazole ring. The presence of both nitrogen and oxygen atoms in the ring system contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-phenylindole with an appropriate aldehyde or ketone, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as methanol or ethanol, with the addition of a strong acid like methanesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoloindole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-6,7-dihydro-5H-oxazolo[4,5-f]indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its fused ring system, which combines the properties of both indole and oxazole rings. This unique structure contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .

Properties

CAS No.

144298-65-7

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

5-methyl-2-phenyl-6,7-dihydropyrrolo[3,2-f][1,3]benzoxazol-7-ol

InChI

InChI=1S/C16H14N2O2/c1-18-9-14(19)11-7-12-15(8-13(11)18)20-16(17-12)10-5-3-2-4-6-10/h2-8,14,19H,9H2,1H3

InChI Key

QHZOQRTZLIDTTC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C2=CC3=C(C=C21)OC(=N3)C4=CC=CC=C4)O

Origin of Product

United States

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